Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester typically involves the protection of the amino groups of L-lysine. The process begins with the reaction of L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the bis-Boc-protected lysine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the selective protection of the amino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA).
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for the removal of Boc groups.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like TEA can be used for substitution reactions.
Major Products Formed
Deprotection: The major product formed is L-lysine after the removal of Boc groups.
Substitution: The major products are the corresponding substituted lysine derivatives.
Scientific Research Applications
Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester has a wide range of applications in scientific research, including:
Proteomics Research: It is used as a building block in the synthesis of peptides and proteins.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester involves its role as a protected amino acid derivative. The Boc groups protect the amino groups of lysine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino groups can participate in further chemical reactions, allowing for the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
Nalpha,Nepsilon-Di-Boc-L-lysine: Similar in structure but without the tert-butyl ester group.
Nalpha-Boc-L-lysine: Contains only one Boc protecting group.
Uniqueness
Nalpha,Nepsilon-Bis-boc-L-lysine tert-Butyl Ester is unique due to the presence of both Boc protecting groups and the tert-butyl ester group, which provides additional protection and stability during chemical synthesis .
Biological Activity
Nα,Nε-Bis-boc-L-lysine tert-butyl ester (CAS No. 97347-28-9) is a derivative of L-lysine that has garnered attention for its potential applications in biochemistry and medicinal chemistry. This compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly in the development of peptide-based therapeutics and drug delivery systems.
- Molecular Formula : CHNO
- Molecular Weight : 402.53 g/mol
- CAS Number : 97347-28-9
- PubChem CID : 10883934
Biological Applications
Nα,Nε-Bis-boc-L-lysine tert-butyl ester is primarily utilized in the following areas:
- Peptide Synthesis : It acts as a protecting group for the amino groups in peptide synthesis, allowing for selective reactions without interference from other functional groups.
- Gene Delivery Systems : The compound is explored as a component in non-viral gene delivery vectors due to its ability to form complexes with nucleic acids, enhancing transfection efficiency .
- Anticancer Research : Studies indicate its potential role in developing multifunctional amphiphilic peptides that can target cancer cells specifically, improving therapeutic outcomes while minimizing side effects .
The biological activity of Nα,Nε-Bis-boc-L-lysine tert-butyl ester is largely attributed to its ability to facilitate:
- Cell Membrane Penetration : The amphiphilic nature of the compounds synthesized from it allows for better interaction with lipid membranes, promoting cellular uptake.
- Enzyme Interactions : As a lysine derivative, it may influence enzyme activity through competitive inhibition or by serving as a substrate for specific enzymes involved in metabolic pathways .
Case Study 1: Gene Delivery Efficacy
A study demonstrated that Nα,Nε-Bis-boc-L-lysine tert-butyl ester derivatives were effective as non-viral vectors for gene delivery. The modified vectors showed increased transfection rates in vitro when compared to traditional liposome-based systems, indicating enhanced cellular uptake and expression of the delivered genes .
Case Study 2: Anticancer Activity
Research involving peptide dendrimers synthesized from Nα,Nε-Bis-boc-L-lysine tert-butyl ester revealed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the selective targeting of cancer cells while sparing normal cells, attributed to the unique structural properties of the synthesized peptides .
Comparative Data Table
Compound | Molecular Weight (g/mol) | Biological Activity | Application Area |
---|---|---|---|
Nα,Nε-Bis-boc-L-lysine tert-butyl ester | 402.53 | Gene delivery, anticancer activity | Peptide synthesis, drug delivery |
Nα,Nε-Di-Boc-L-lysine | 402.53 | Protecting group in peptide synthesis | Bioconjugation |
Nα,Nε-Di-Boc-L-lysine N-succinimidyl ester | 425.52 | Local anesthetic properties | Pharmaceutical intermediates |
Properties
IUPAC Name |
tert-butyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N2O6/c1-18(2,3)26-15(23)14(22-17(25)28-20(7,8)9)12-10-11-13-21-16(24)27-19(4,5)6/h14H,10-13H2,1-9H3,(H,21,24)(H,22,25)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLCKAUKONGSNZ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447042 | |
Record name | tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97347-28-9 | |
Record name | tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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